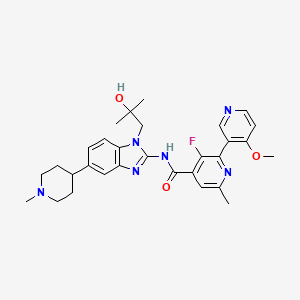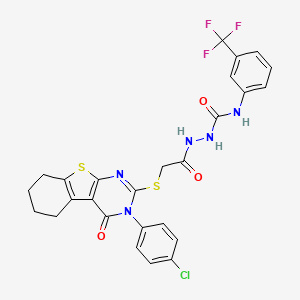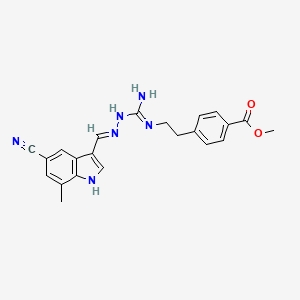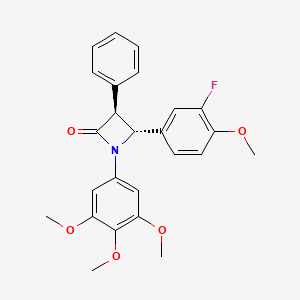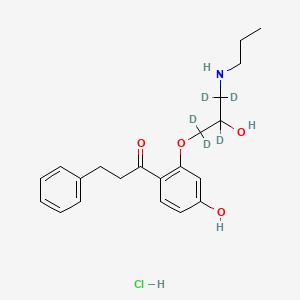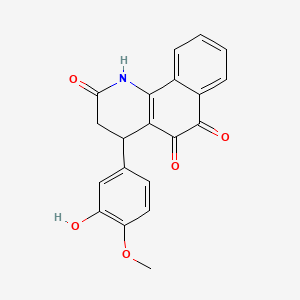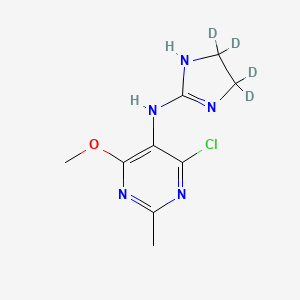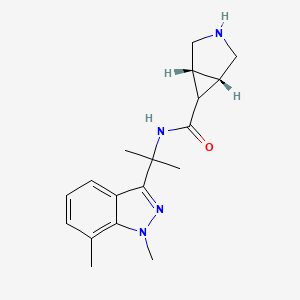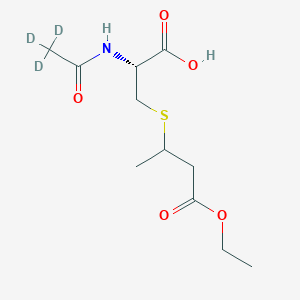
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3: is a synthetic compound that is often used in scientific research. It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is labeled with deuterium (d3), which makes it useful in various analytical and research applications, particularly in the study of metabolic pathways and the identification of metabolites.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 typically involves several steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction, where an ethyl halide reacts with the protected L-cysteine.
Oxidation: The compound undergoes oxidation to introduce the oxo group.
Deuteration: Deuterium is introduced at specific positions to label the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups instead of oxo groups.
Substitution Products: Compounds with different functional groups replacing the ethoxy group.
科学的研究の応用
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is used in various scientific research fields:
Chemistry: Used as a standard in analytical chemistry for the identification and quantification of metabolites.
Biology: Helps in studying metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to understand the metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
The compound exerts its effects by interacting with specific enzymes and metabolic pathways. The deuterium labeling allows researchers to trace the compound through various biochemical processes, providing insights into its metabolism and the pathways it influences. The molecular targets include enzymes involved in amino acid metabolism and detoxification processes.
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version of the compound, commonly used as a dietary supplement and in medical treatments.
S-Ethyl-L-cysteine: Similar structure but without the acetyl group.
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine: The non-deuterated version of the compound.
Uniqueness
N-Acetyl-S-(3-ethoxy-1-methyl-3-oxopropyl)-L-cysteine-d3 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require precise tracking of the compound through metabolic pathways. This labeling provides a distinct advantage over non-deuterated compounds in studies involving mass spectrometry and other analytical techniques.
特性
分子式 |
C11H19NO5S |
|---|---|
分子量 |
280.36 g/mol |
IUPAC名 |
(2R)-3-(4-ethoxy-4-oxobutan-2-yl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H19NO5S/c1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t7?,9-/m0/s1/i3D3 |
InChIキー |
QAQFHSOGQBNKJZ-GRUXEBNHSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)OCC)C(=O)O |
正規SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)

